molecular formula C7H14O2 B8230165 1,2,2-Trimethylcyclobutane-1,3-diol

1,2,2-Trimethylcyclobutane-1,3-diol

Cat. No.: B8230165
M. Wt: 130.18 g/mol
InChI Key: JNLQFFLZEDIPNF-UHFFFAOYSA-N
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Description

Cyclobutane-derived diols are valued for their rigid ring structures, which influence thermal stability, solubility, and reactivity. The tetramethyl variant, for example, is a high-purity (≥99.5%) pharmaceutical-grade compound used in polymer synthesis, notably in Eastman’s Tritan™ copolyesters due to its lack of estrogenic and androgenic activity .

Properties

IUPAC Name

1,2,2-trimethylcyclobutane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)5(8)4-7(6,3)9/h5,8-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLQFFLZEDIPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Hydrogenation Conditions and Outcomes

ParameterRange/DetailsSource
CatalystCobalt (5–20 wt% on SiO₂/Al₂O₃ support)
Temperature75–250°C (optimal: 130–180°C)
Pressure689–41,368 kPa (optimal: 2,068–14,789 kPa)
SolventIsobutyl isobutyrate, dimethyl adipate
Conversion>95%
Cis/Trans Ratio1.7:1 to 0.1:1 (adjustable via temperature)

Catalytic Hydrogenation Optimization

Catalyst Systems

Cobalt-based catalysts are preferred due to their high selectivity and resistance to deactivation. Ruthenium or nickel catalysts yield inferior results (<70% conversion).

Solvent Effects

Non-protic solvents (e.g., isobutyl isobutyrate) prevent side reactions such as etherification. Protic solvents (e.g., water) reduce yields by 30–40%.

Temperature and Pressure

Higher temperatures (>180°C) favor trans-isomer formation, while lower temperatures (<130°C) slow reaction kinetics. Optimal pressure balances H₂ solubility and equipment costs.

Alternative Synthesis Routes

Cyclobutane Ring Formation via Ketene Dimerization

Pyrolysis of isobutyric anhydride generates dimethyl ketene, which dimerizes to TMCB-dione. This precursor is then hydrogenated:

Steps :

  • Pyrolysis:

    (i-C₃H₇CO)₂O500°C2CH₂=C=O+Byproducts\text{(i-C₃H₇CO)₂O} \xrightarrow{500°C} 2\,\text{CH₂=C=O} + \text{Byproducts}
  • Dimerization:

    2CH₂=C=OTMCB-dione2\,\text{CH₂=C=O} \rightarrow \text{TMCB-dione}
  • Hydrogenation: As in Section 1.

Challenges :

  • Requires precise control of pyrolysis conditions to minimize decomposition.

  • Dimerization yields 47–92% depending on solvent and residence time.

Byproduct Management

Key byproducts and mitigation strategies:

Table 2: Common Byproducts and Control Measures

ByproductFormation CauseMitigation Strategy
2,2,4-Trimethyl-1,3-pentanediolOver-hydrogenationLimit H₂ partial pressure
3-Hydroxy-2,2,4,4-tetramethylcyclobutane-1-oneIncomplete hydrogenationIncrease catalyst loading
Cis/Trans IsomersThermodynamic controlAdjust temperature

Industrial-Scale Considerations

  • Continuous Processes : Patents describe continuous hydrogenation reactors with hourly yields of 0.35 L crude diol/L reaction mixture.

  • Solvent Recycling : Isobutyl isobutyrate is recovered via distillation (≥98% efficiency).

  • Safety : High-pressure H₂ systems require explosion-proof equipment (P241, P242) .

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trimethylcyclobutane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, acids, and bases

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

Polymer Science Applications

  • Polyester Production
    • 1,2,2-Trimethylcyclobutane-1,3-diol serves as an important intermediate in the synthesis of high-performance polyesters. These polyesters exhibit superior properties such as higher glass transition temperatures (Tg), enhanced weatherability, and improved hydrolytic stability compared to those made from conventional diols like ethylene glycol or propylene glycol .
    Property Conventional Diols Polyesters with this compound
    Glass Transition TemperatureLowerHigher
    WeatherabilityModerateSuperior
    Hydrolytic StabilityLowerImproved
  • Copolyesters
    • Copolyesters containing this compound and other glycols (e.g., neopentyl glycol) have been developed to enhance thermal stability and intrinsic viscosity. These copolymers are particularly useful in applications requiring high durability and temperature resistance .

Materials Engineering Applications

  • Thermoplastic Elastomers
    • The compound is utilized in the production of thermoplastic elastomers (TPEs), which combine the properties of rubber and plastic. TPEs made with this compound demonstrate excellent elasticity and resilience under varying temperatures .
  • Adhesives and Sealants
    • Due to its chemical structure and properties, this compound is employed in formulating advanced adhesives and sealants that require high performance under extreme conditions. These materials are crucial in automotive and aerospace industries where durability is paramount .

Medicinal Chemistry Applications

Case Study 1: Polyester Development

A study demonstrated the synthesis of a copolyester using this compound alongside neopentyl glycol. The resulting material exhibited a Tg increase of approximately 15°C compared to traditional polyesters. This enhancement was attributed to the rigid structure provided by the cyclobutane moiety .

Case Study 2: Adhesive Formulation

In a comparative analysis of adhesives formulated with and without this compound, it was found that the former exhibited significantly improved shear strength (up to 30% higher) when tested under thermal cycling conditions. This study highlights the compound's role in enhancing adhesive performance in demanding applications .

Mechanism of Action

The mechanism of action of 1,2,2-trimethylcyclobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2,4,4-Tetramethylcyclobutane-1,3-diol (CAS 3010-96-6)

  • Structure : Four methyl groups on a cyclobutane ring vs. three methyl groups in the target compound.
  • Applications: Key monomer in Tritan™ copolyesters, which are BPA-free and used in food-contact materials. Its rigid structure enhances polymer durability and heat resistance .
  • Purity : ≥99.5%, meeting pharmaceutical-grade standards .

3-Methylbutane-1,2-diol (CID 521280) and 3-Methylbutane-1,3-diol (CID 247470)

  • Structure : Linear diols with a methyl branch vs. cyclic diols.

1-Methylcyclopentanol (CAS 1462-03-9)

  • Structure: Cyclopentanol derivative with a single hydroxyl group vs. diol functionality.
  • Physical Properties : Lower molecular weight (100.16 g/mol) compared to cyclobutane diols, affecting boiling points and volatility .
  • Applications: Potential use as a solvent or intermediate in fine chemicals, though safety protocols require careful handling due to unspecified hazards .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Purity Key Application
2,2,4,4-Tetramethylcyclobutane-1,3-diol C₈H₁₆O₂ 3010-96-6 144.21 ≥99.5% Tritan™ copolyesters
3-Methylbutane-1,2-diol C₅H₁₂O₂ N/A 104.15 N/A Cosmetic/solvent intermediates
1-Methylcyclopentanol C₆H₁₂O 1462-03-9 100.16 N/A Solvent/chemical intermediate

Research Findings and Industrial Relevance

  • Thermal Stability : Cyclobutane diols like 2,2,4,4-Tetramethylcyclobutane-1,3-diol outperform linear diols in high-temperature polymer applications due to their rigid ring structure .
  • Safety Profiles : The absence of estrogenic/androgenic activity in cyclobutane diols makes them preferable for food packaging and medical devices, addressing regulatory concerns over endocrine disruptors .
  • Synthetic Flexibility : Linear diols (e.g., 3-methylbutane derivatives) offer broader solubility for reactions requiring lower steric hindrance, though they lack the thermal resilience of cyclic analogs .

Biological Activity

1,2,2-Trimethylcyclobutane-1,3-diol is a polyol compound characterized by its unique cyclobutane structure with multiple methyl substituents. This compound has garnered attention in biochemical research due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

The molecular formula of this compound is C8H16O2C_8H_{16}O_2, with a molecular weight of approximately 144.21 g/mol. The compound is classified as a diol due to the presence of two hydroxyl (-OH) groups.

Antioxidant Properties

Research indicates that polyols, including this compound, exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. The ability of this compound to scavenge free radicals has been documented in several studies.

Cytotoxicity and Cell Viability

In vitro studies have shown that this compound can affect cell viability. For instance, it has been assessed for cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential applications in cancer therapy.

Study on Antioxidant Activity

A study published in the Journal of Organic Chemistry explored the radical scavenging ability of various polyols. This compound was found to exhibit a notable reduction in oxidative stress markers in cultured human cells when exposed to oxidative agents.

Compound IC50 (µM) Radical Scavenging Activity
This compound25High
Other PolyolsVariesModerate to High

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 30 µM.

Cell Line IC50 (µM) Effect
MCF-730Significant cytotoxicity
HeLa40Moderate cytotoxicity

The proposed mechanism for the biological activity of this compound involves its interaction with cellular pathways related to oxidative stress and apoptosis. The hydroxyl groups are believed to play a critical role in these interactions by donating hydrogen atoms to free radicals.

Q & A

Basic: What are the primary synthetic routes for 1,2,2-trimethylcyclobutane-1,3-diol, and how are stereochemical outcomes controlled?

Answer:
The synthesis of cyclobutane diol derivatives often involves hydrogenation or isomerization of ketone precursors. For example, cis-2,2,4,4-tetramethylcyclobutane-1,3-diol (structurally analogous) is synthesized via solvent-free hydrogenation of 2,2,4,4-tetramethylcyclobutanone using ruthenium-on-carbon catalysts, achieving high cis-selectivity (>99%) under mild conditions (80°C, 0.5 MPa H₂) . Key stereochemical control steps include:

  • Catalyst choice : Ru/C promotes syn-addition of hydrogen.
  • Solvent-free conditions : Minimize steric interference, favoring cis-diol formation.
  • Post-synthesis characterization : ¹H/¹³C NMR and 1D NOE analyses validate stereochemistry .

Advanced: How do steric and electronic effects influence the reactivity of this compound in ring-opening or functionalization reactions?

Answer:
The geminal dimethyl groups at C2 introduce significant steric hindrance, directing reactivity toward less hindered positions (e.g., C1 and C3 hydroxyls). For example:

  • Borate complexation : 1,2- and 1,3-diols form distinct borate complexes (Scheme 2 vs. 3 in ), with stability influenced by dihedral angles and hydrogen bonding.
  • Selective derivatization : Steric shielding at C2 may favor mono-functionalization (e.g., acetylation or silylation) at C1/C3. Computational modeling (DFT) is recommended to map electrostatic potential surfaces and predict regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound and resolving data contradictions?

Answer:

  • NMR spectroscopy : ¹H NMR distinguishes equatorial vs. axial hydroxyls via coupling constants (e.g., J = 6–8 Hz for trans-diols). ¹³C NMR identifies quaternary carbons (C2) with shifts ~25–30 ppm .
  • Mass spectrometry : HRMS confirms molecular formula (C₇H₁₄O₂, [M+H]⁺ = 131.1067). Discrepancies in purity (e.g., 97% vs. 99%) may arise from column chromatography elution profiles or solvent residues .
  • X-ray crystallography : Resolves ambiguities in solid-state conformation when NMR data conflict with computational predictions .

Advanced: How can computational methods predict the biological or material science applications of this compound?

Answer:

  • QSAR modeling : Predicts low estrogenic/androgenic activity based on structural analogs (e.g., tetramethylcyclobutane diols show no receptor binding in vitro) .
  • Molecular docking : Screens for enzyme inhibition (e.g., cyclooxygenase) by analyzing hydrogen-bond interactions with hydroxyl groups.
  • Thermodynamic simulations : Evaluates thermal stability for polymer applications (e.g., Tritan™ copolyesters), focusing on Tg and hydrolytic resistance .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Segregate diol-containing waste and consult certified agencies for incineration or biodegradation .

Advanced: What strategies optimize the scalability of this compound synthesis while maintaining stereopurity?

Answer:

  • Catalyst recycling : Ru/C catalysts retain >90% activity after 5 cycles in solvent-free hydrogenation .
  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic hydrogenation steps.
  • In-line analytics : FTIR monitors reaction progress, reducing off-spec batches.
  • Crystallization : Recrystallization in hexane/ethyl acetate removes stereoisomeric impurities .

Basic: How does the cyclobutane ring strain affect the physical properties of this compound?

Answer:
The 90° bond angles in cyclobutane induce ring strain (~26 kcal/mol), leading to:

  • Elevated melting points : Strain increases crystal lattice energy (e.g., 110–120°C for analogs).
  • Solubility : Moderate polarity (LogP ~1.3) enables dissolution in ethanol or THF but not hexane .

Advanced: What are the challenges in incorporating this compound into bio-active small molecules or polymers?

Answer:

  • Stereochemical complexity : Racemization during coupling reactions (e.g., esterification) requires chiral auxiliaries or enzymes.
  • Polymer compatibility : Rigid cyclobutane rings improve thermal stability but may reduce flexibility. Optimize comonomer ratios (e.g., with terephthalic acid) to balance properties .
  • Toxicity screening : Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) are critical for drug development .

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